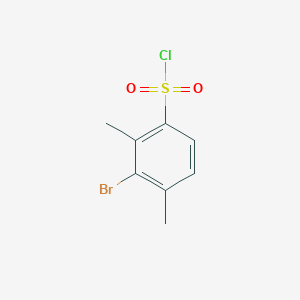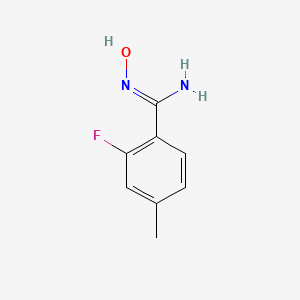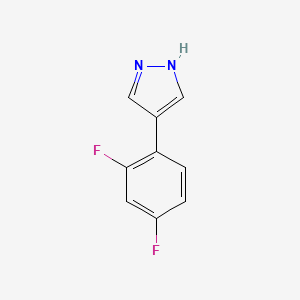
(1S,3R)-3-(Aminomethyl)-2,2-dimethylcyclobutan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol: is a chiral compound with a cyclobutane ring structure. This compound is notable for its unique stereochemistry, which includes both (1R,3S) and (1S,3R) enantiomers. The presence of an aminomethyl group and a hydroxyl group on the cyclobutane ring makes it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol typically begins with commercially available cyclobutane derivatives.
Reaction Steps:
Reaction Conditions: These reactions are typically carried out under controlled temperatures and pressures, using catalysts and solvents to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: Both the hydroxyl and aminomethyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Primary amines.
Substitution Products: Various substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique stereochemistry and reactivity.
Biology:
- Investigated for its potential as a chiral ligand in asymmetric synthesis.
- Studied for its interactions with biological molecules.
Medicine:
- Explored for its potential as a pharmaceutical intermediate.
- Investigated for its biological activity and potential therapeutic applications.
Industry:
- Used in the synthesis of specialty chemicals and materials.
- Studied for its potential applications in catalysis and materials science.
Wirkmechanismus
The mechanism of action of rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol involves its interactions with various molecular targets. The aminomethyl group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding and other interactions. These interactions can influence the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopropan-1-ol: Similar structure but with a cyclopropane ring.
rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with a cyclopentane ring.
Uniqueness:
- The cyclobutane ring in rac-(1R,3S)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol provides unique steric and electronic properties compared to cyclopropane and cyclopentane analogs.
- The specific stereochemistry of the compound influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C7H15NO |
|---|---|
Molekulargewicht |
129.20 g/mol |
IUPAC-Name |
(1S,3R)-3-(aminomethyl)-2,2-dimethylcyclobutan-1-ol |
InChI |
InChI=1S/C7H15NO/c1-7(2)5(4-8)3-6(7)9/h5-6,9H,3-4,8H2,1-2H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
FAGMXVLCFMWUFE-WDSKDSINSA-N |
Isomerische SMILES |
CC1([C@@H](C[C@@H]1O)CN)C |
Kanonische SMILES |
CC1(C(CC1O)CN)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)





![2-[2-(2,4-Dimethylbenzenesulfonyl)-1,3-thiazol-4-yl]-2,2-difluoroaceticacid](/img/structure/B13613308.png)





![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)
